molecular formula C16H20N2O3S B2441748 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396852-81-5

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2441748
CAS No.: 1396852-81-5
M. Wt: 320.41
InChI Key: LZUIUPDLATWUEM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a phenyl group, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-16(20,8-9-22-2)11-17-15(19)13-10-14(21-18-13)12-6-4-3-5-7-12/h3-7,10,20H,8-9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUIUPDLATWUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Addition of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the hydroxy or methylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide

Uniqueness

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups and its isoxazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-phenylisoxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation between intermediates such as hydroxyl-alkyl-thioether moieties and isoxazole-carboxylic acid derivatives . Reaction parameters (e.g., solvent choice, temperature, and reaction time) must be optimized—room temperature and overnight reactions are common for amidation steps. Ultrasound-assisted methods may enhance reaction rates and yields, as seen in analogous heterocyclic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. NMR (¹H, ¹³C) confirms regiochemistry and functional group integrity, while HPLC assesses purity (>95% recommended for biological assays). Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar carboxamides, this compound likely requires precautions for acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Use PPE: nitrile gloves, face shields, and fume hoods. Avoid dust formation; store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from structural analogs with minor substitutions (e.g., methylthio vs. methoxy groups). Use structure-activity relationship (SAR) studies to isolate critical functional groups. Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in disease models?

  • Methodological Answer : Employ target deconvolution approaches:

  • Chemical proteomics : Use affinity chromatography with immobilized compound to identify binding partners.
  • CRISPR-Cas9 screens : Identify gene knockouts that confer resistance to the compound.
  • Molecular docking : Model interactions with enzymes/receptors (e.g., kinases, GPCRs) using software like AutoDock Vina .

Q. How do structural modifications (e.g., substituting methylthio with methoxy groups) impact pharmacokinetics and bioactivity?

  • Methodological Answer : Conduct comparative SAR studies :

  • Synthesize analogs with systematic substitutions.
  • Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models).
  • In vivo PK studies (rodents) quantify bioavailability and half-life. Methylthio groups may enhance lipophilicity but reduce metabolic stability compared to methoxy analogs .

Q. What are the best practices for validating target engagement in cellular assays?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding. Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining target protein via Western blot. Combine with siRNA knockdown to correlate target reduction with phenotypic changes .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationEDCI-mediated coupling, ultrasound-assisted methods
Structural Characterization¹H/¹³C NMR, HPLC, MS
Mechanism of ActionCETSA, CRISPR-Cas9, molecular docking
Safety & HandlingPPE protocols, storage at 2–8°C
SAR & PK StudiesMicrosomal assays, logP determination

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